methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO5S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.10176518 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonic acid derivatives, have been evaluated as inhibitors ofhuman neutrophil elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in inflammation and infection .
Biochemical Pathways
The inhibition of hne can impact various processes, including the degradation of extracellular matrix proteins and many important plasma proteins .
Result of Action
The inhibition of hne could potentially regulate inflammation and destroy pathogens, given the role of hne in the immune response .
Biological Activity
Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiophene core, which is known for its diverse biological properties. The molecular formula of the compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 353.42 g/mol.
Interaction with Cellular Targets
The primary mechanism of action for this compound involves its interaction with specific cellular targets. It has been shown to activate the Nuclear Factor Erythroid 2-related Factor 2 (NRF2) pathway. NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant proteins.
- Disruption of KEAP1 Interaction : The compound disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to the stabilization and activation of NRF2. This results in the upregulation of genes such as NQO1 and HO-1 , which are critical for antioxidant responses.
Antioxidant Activity
The activation of NRF2 by this compound has been linked to significant antioxidant effects. This activity helps in reducing oxidative stress markers in various cell types.
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects by decreasing levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. Additionally, it reduces inflammatory mediators like PGE2 and COX-2.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 23.2 μM. Flow cytometry analyses revealed significant increases in early and late apoptotic cell populations after treatment .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | 23.2 | Induction of apoptosis |
A549 | 30.5 | Cell cycle arrest |
In Vivo Studies
Animal model studies have further supported the biological activity of the compound:
- Hematological Improvements : In tumor-bearing mice treated with the compound, significant improvements were observed in hematological parameters such as hemoglobin levels and RBC counts .
Case Studies and Clinical Relevance
Recent research has highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in mouse models while enhancing overall survival rates.
- Chronic Inflammation Models : The compound showed promise in reducing symptoms associated with chronic inflammatory conditions through its anti-inflammatory actions.
Properties
IUPAC Name |
methyl 2-[3-(benzenesulfonyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-13-8-9-15-16(12-13)27-19(18(15)20(23)26-2)21-17(22)10-11-28(24,25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIFNIPMDANCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.